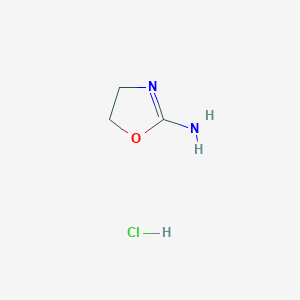

2-Amino-2-oxazoline Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPBXZZTIWDNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614393 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-92-7, 375855-07-5 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Amino-2-oxazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Amino-2-oxazoline Hydrochloride. The information presented herein is intended to support research, development, and application of this compound in various scientific fields, particularly in drug discovery and materials science.

Physicochemical Properties

This compound (CAS No: 375855-07-5) is a white to almost white crystalline powder.[1] It is known to be hygroscopic and is soluble in water.[2] The compound has a molecular formula of C₃H₇ClN₂O and a molecular weight of 122.55 g/mol .[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClN₂O | [1][3] |

| Molecular Weight | 122.55 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 107 - 114 °C | [1] |

| Solubility | Soluble in water | [2] |

| Hygroscopicity | Hygroscopic | [2] |

| Shelf Life | 1460 days | [2] |

| Purity | ≥ 98% (by titration) | [1] |

Synthesis

The synthesis of 2-amino-2-oxazolines, also referred to as pseudoureas, can be achieved through several routes.[4] A common method involves the cyclization of β-haloalkylureas.[4] This process typically yields the hydrochloride salt of the pseudourea upon heating the haloalkylurea with water.[4] The free base can then be liberated by the addition of an alkali.[4]

Another established method is the dehydrative cyclization of N-(2-hydroxyethyl)amides. This reaction can be promoted by various reagents, including triflic acid, to yield the corresponding 2-oxazoline.[3]

Biological Activity and Signaling Pathway

Derivatives of 2-amino-2-oxazoline have been identified as potent and subtype-selective agonists for α₂ adrenoceptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological functions, both centrally and peripherally.[1]

The activation of α₂ adrenoceptors by an agonist like a 2-amino-2-oxazoline derivative initiates a signaling cascade. The receptor couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] The βγ-subunits of the G-protein can also modulate other effector systems, such as ion channels. It is generally accepted that the protonated nitrogen of the oxazoline ring forms a salt bridge with the carboxylate anion of an aspartate residue in the third transmembrane helix of the α₂ receptor.[1]

Experimental Protocols

Synthesis of this compound from a β-Haloalkylurea (General Protocol)

This protocol is a general representation based on established synthesis routes for 2-amino-2-oxazolines.[4]

-

Reaction Setup: A mixture of the appropriate β-haloalkylurea in water is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to reflux for a specified period (e.g., 4 hours).

-

Work-up: After cooling to room temperature, the solution contains the this compound. Further purification steps, such as recrystallization, may be necessary to obtain a product of high purity.

pKa Determination by Potentiometric Titration

The following is a general protocol for determining the pKa of an amine hydrochloride.[5][6][7]

-

Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water or a suitable water-cosolvent mixture.[5][6] The ionic strength of the solution is kept constant, for example, by using 0.15 M potassium chloride.[5][7]

-

Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: The pKa value is determined from the resulting titration curve. The pKa corresponds to the pH at the half-equivalence point.

Characterization by NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in the molecule.

-

Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull for solid-state analysis.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Spectral Interpretation: The characteristic absorption bands for the amine, C=N, and C-O bonds are identified to confirm the presence of the oxazoline ring and the amino group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-amino-2-oxazolines as subtype selective alpha(2) adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-2-Oxazolines [designer-drug.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. enamine.net [enamine.net]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Synthesis of 2-Amino-2-oxazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-2-oxazoline Hydrochloride, a versatile intermediate with significant applications in pharmaceutical development and polymer chemistry.[1] This document details the primary synthetic pathways, experimental protocols, and characterization of the final product, presented in a format tailored for chemical researchers and drug development professionals.

Introduction

2-Amino-2-oxazoline, also known as ethylene pseudourea, and its hydrochloride salt are five-membered heterocyclic compounds. They serve as crucial building blocks in organic synthesis, particularly in the preparation of bioactive molecules and functional polymers.[1][2] The presence of the oxazoline ring and the amino group imparts unique chemical properties, making it a valuable synthon in medicinal chemistry for the development of novel therapeutics.

Synthetic Pathways

Several synthetic routes have been established for the preparation of 2-amino-2-oxazolines. The most common and practical methods are outlined below.

From β-Haloalkylureas

A primary and historically significant method involves the cyclization of a β-haloalkylurea. Heating a β-chloroethylurea intermediate with water directly yields this compound. The yields for this type of reaction are reported to be moderate to quantitative.

From 2-Aminoethanol and a Cyanogen Source

This approach involves the reaction of 2-aminoethanol with a cyanogen source, such as cyanogen bromide. This method provides a direct route to the oxazoline ring system.

From Sodium Cyanamide and Chlorohydrins

The reaction of sodium cyanamide with a chlorohydrin, such as 2-chloroethanol, offers another pathway. The mechanism is thought to proceed through an epoxide intermediate, which then reacts with cyanamide to form an unstable intermediate that rearranges to the 2-amino-2-oxazoline.

Dehydrative Cyclization of N-(2-hydroxyethyl)amides

A more recent and green approach involves the dehydrative cyclization of N-(2-hydroxyethyl)amides.[3] This method often employs specific catalysts or dehydrating agents to promote the ring closure, forming the oxazoline ring.[3][4]

Experimental Protocols

This section provides detailed experimental procedures for key synthetic steps in the preparation of this compound.

Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine

This procedure outlines the synthesis of the key precursor, 2-chloroethylamine hydrochloride, from ethanolamine and thionyl chloride.

Reaction Scheme:

Figure 1: Synthesis of 2-Chloroethylamine Hydrochloride.

Procedure:

-

In a dry reaction vessel equipped with a reflux condenser, stirrer, and thermometer, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

-

Stir the mixture to ensure homogeneity and cool to 10 °C.

-

Slowly add 119 g (1 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature below 15 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 10 hours.

-

After reflux, remove the toluene and any unreacted thionyl chloride by distillation at atmospheric pressure.

-

Further evaporate the solvent under reduced pressure at a temperature of 60 °C to obtain the crude 2-chloroethylamine hydrochloride.

Quantitative Data:

| Parameter | Value | Reference |

| Ethanolamine | 46.5 g (0.76 mol) | |

| Thionyl Chloride | 119 g (1.0 mol) | |

| Toluene | 300 mL | |

| Reaction Temperature | 40-75 °C | [5] |

| Reaction Time | 10-15 hours | [5] |

| Typical Yield | ~76% | |

| Purity | ~99.2% (by HPLC) |

Synthesis of this compound from 2-Chloroethylamine Hydrochloride

This protocol describes the cyclization reaction of 2-chloroethylamine hydrochloride with a cyanate source to yield the final product.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Procedure:

Note: A detailed, publicly available experimental protocol with precise quantitative data for this specific reaction is not readily found in the searched literature. The following is a generalized procedure based on the known reactivity of the starting materials.

-

Dissolve 2-chloroethylamine hydrochloride in water.

-

Add an equimolar amount of a cyanate salt, such as sodium or potassium cyanate, to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or NMR).

-

Upon completion, cool the reaction mixture and remove the water under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Characterization of this compound

The structural confirmation of the synthesized this compound is typically achieved through various spectroscopic methods.

Physical Properties: [6]

| Property | Value |

| Molecular Formula | C₃H₇ClN₂O |

| Molecular Weight | 122.55 g/mol |

| Appearance | White solid |

Spectroscopic Data:

While specific spectra for this compound were not found in the search results, typical chemical shifts for the oxazoline ring protons and carbons are well-documented.

-

¹H NMR: The proton NMR spectrum is expected to show two triplets corresponding to the methylene protons of the oxazoline ring. The chemical shifts would likely be in the range of 3.5-4.5 ppm in a solvent like DMSO-d₆ or D₂O.[7][8] The amino protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show two signals for the methylene carbons of the oxazoline ring, typically between 40 and 70 ppm, and a signal for the C2 carbon (the carbon double-bonded to the exocyclic nitrogen) at a lower field, potentially around 160 ppm.[9]

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methylene groups (around 2850-2960 cm⁻¹), and a strong C=N stretching band (around 1650-1700 cm⁻¹).

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is a key component in molecules being investigated for a range of biological activities. Furthermore, it is utilized in polymer chemistry to create functional polymers with potential biomedical applications.[1] Poly(2-oxazoline)s are known for their biocompatibility and are explored for use in drug delivery systems and other biomedical materials.[2]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is summarized in the following diagram.

Figure 3: Overall Experimental Workflow.

Conclusion

This technical guide has outlined the key synthetic methodologies for preparing this compound. While several routes are chemically feasible, the synthesis via the cyclization of 2-chloroethylamine hydrochloride remains a prominent approach. The detailed experimental protocol for the precursor synthesis and a general procedure for the final cyclization provide a solid foundation for researchers. The characterization data, though generalized, offer a guide for product identification. The utility of this compound as a versatile intermediate in both pharmaceutical and materials science underscores the importance of well-documented and reproducible synthetic procedures.

References

- 1. Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 6. This compound | C3H7ClN2O | CID 21475730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-2-oxazoline Hydrochloride (CAS: 375855-07-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-oxazoline Hydrochloride, with the CAS number 375855-07-5, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. It serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules and functional polymers.[1] Its structural features, particularly the presence of a reactive amino group and an oxazoline ring, make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications in drug development, and safety information.

Chemical and Physical Properties

This compound, also known as 4,5-dihydro-1,3-oxazol-2-amine hydrochloride, is a white to almost white crystalline powder.[1][2] It is soluble in water, a property that facilitates its use in various aqueous reaction conditions.[1] The compound is known for its stability, which is a crucial attribute for a chemical intermediate.[1]

| Property | Value | Reference(s) |

| CAS Number | 375855-07-5 | [3] |

| Molecular Formula | C₃H₆N₂O · HCl | [1][2] |

| Molecular Weight | 122.55 g/mol | [1][2][3] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 107 - 114 °C | [1][2] |

| Purity | ≥ 98% (by titration) | [1][2] |

| Solubility | Soluble in water | [1] |

| InChI Key | HBPBXZZTIWDNKF-UHFFFAOYSA-N | [3] |

| SMILES | C1COC(=N1)N.Cl | [3] |

Synthesis and Characterization

General Synthetic Pathway

The synthesis of 2-aminooxazolines typically involves the cyclization of a suitable precursor. One common method is the reaction of an amino alcohol with cyanogen bromide. For 2-Amino-2-oxazoline, the precursor would be 2-aminoethanol. The reaction likely proceeds through the formation of an intermediate that subsequently cyclizes to form the oxazoline ring. The hydrochloride salt is then formed by treatment with hydrochloric acid.

A general representation of this synthetic approach is depicted in the workflow below.

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound is crucial for its unambiguous identification and quality control. While specific spectra for this exact CAS number are not widely published, data for the parent compound and its derivatives can be found in various chemical databases and literature. Researchers are advised to acquire and interpret their own analytical data for confirmation. ChemicalBook is a resource that may provide access to such spectra.[4]

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with a notable application in the development of novel drugs targeting neurological disorders.[1] The 2-aminooxazoline scaffold has been identified as a privileged structure in medicinal chemistry.

Role as a Precursor to TAAR1 Agonists

A significant area of research involving the 2-aminooxazoline core is the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists.[5][6] TAAR1 is a G-protein coupled receptor implicated in various neurological and psychiatric conditions, including schizophrenia, depression, and addiction.[5]

Derivatives of 2-aminooxazoline have been synthesized and identified as highly potent and selective TAAR1 agonists.[5] These compounds have demonstrated efficacy in animal models relevant to psychiatric diseases. The general structure of these agonists often involves a substituted 2-aminooxazoline moiety linked to an aromatic group. The unsubstituted this compound serves as a fundamental building block for the synthesis of these more complex and biologically active molecules.

The discovery and optimization process for these TAAR1 agonists often follows a structured workflow, as illustrated below.

Caption: Drug discovery workflow for 2-aminooxazoline-based TAAR1 agonists.

Other Potential Therapeutic Areas

The versatility of the 2-aminooxazoline scaffold suggests its potential as a building block for compounds targeting a range of other biological targets. Its ability to participate in various chemical reactions allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.[1]

Other Applications

Beyond pharmaceuticals, this compound finds utility in polymer chemistry. It is used in the production of specialty polymers, where its incorporation can enhance properties such as thermal stability and mechanical strength, which are important for applications in coatings and adhesives.[1]

Safety and Handling

This compound is classified as causing skin irritation and serious eye irritation.[3]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

Researchers and professionals handling this compound should consult the full Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential, particularly in the field of drug discovery and development. Its role as a precursor to potent and selective TAAR1 agonists highlights its importance in the search for new treatments for neurological and psychiatric disorders. The information provided in this technical guide serves as a foundational resource for researchers and scientists working with this compound, enabling further exploration of its synthetic utility and biological applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C3H7ClN2O | CID 21475730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(24665-92-7) IR2 spectrum [chemicalbook.com]

- 5. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 2-Amino-2-oxazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-2-oxazoline Hydrochloride, a versatile chemical intermediate. It covers the compound's molecular structure, physicochemical properties, synthesis protocols, and key applications, presenting data in a format tailored for scientific and research applications.

Molecular Structure and Properties

This compound is the hydrochloride salt of 2-Amino-2-oxazoline. The core structure is a five-membered oxazoline ring. It is also referred to as 4,5-Dihydro-1,3-oxazol-2-amine hydrochloride.[1][2] This compound exists in equilibrium with its tautomeric form, 2-iminooxazolidine.[3] It is a white to off-white crystalline powder that is soluble in water.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇ClN₂O | [1][6] |

| Molecular Weight | 122.55 g/mol | [1][4][5] |

| CAS Number | 375855-07-5 | [4][5] |

| Melting Point | 107 - 114 °C | [5][7] |

| Appearance | White to almost white crystalline powder | [5][7] |

| Solubility | Soluble in water | [4][5] |

| Purity | >98.0% | [4][7] |

| InChIKey | HBPBXZZTIWDNKF-UHFFFAOYSA-N | [1][6] |

| IUPAC Name | 4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |[1][6] |

Synthesis and Experimental Protocols

The synthesis of 2-oxazolines, including 2-amino derivatives, is well-established and typically involves the cyclization of a 2-amino alcohol with a suitable functional group.[8] For this compound, a common synthetic route involves the reaction of a β-haloalkylurea, which is heated to induce cyclization and form the hydrochloride salt.[3]

Experimental Protocol: Synthesis from a β-Haloalkylurea

This protocol is a generalized procedure based on established synthesis methods for pseudoureas.[3]

-

Preparation of β-Haloalkylurea:

-

Synthesize the required β-haloalkylurea. This can be achieved through several methods, such as the addition of a halogen acid to an unsaturated urea or by reacting an olefin with iodine isocyanate followed by reaction with an amine.[3]

-

-

Cyclization Reaction:

-

Heat the prepared β-haloalkylurea in an aqueous solution. The heating promotes an intramolecular cyclization reaction.

-

During this process, the halide acts as a leaving group, and the urea nitrogen attacks the electrophilic carbon, leading to the formation of the oxazoline ring. The resulting product is the hydrochloride salt of the 2-amino-2-oxazoline.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the solution to allow the product to crystallize.

-

Collect the solid product by filtration.

-

Wash the collected solid with a cold solvent to remove impurities.

-

The free base can be obtained by adding a suitable alkali to the hydrochloride salt.[3]

-

Diagram: General Synthesis and Analysis Workflow

Caption: General workflow for synthesis and analysis.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It serves as a crucial building block in the creation of more complex bioactive molecules and pharmaceuticals.[5] Its structure is particularly useful in medicinal chemistry for developing novel drugs.[5]

-

Polymer Chemistry: This compound is utilized in the synthesis of specialty polymers. The incorporation of the oxazoline ring can enhance properties such as thermal stability and mechanical strength in materials like coatings and adhesives.[5] Some 2-oxazoline derivatives can undergo living cationic ring-opening polymerization to form poly(2-oxazoline)s, which have biomedical applications.[8]

-

Organic Synthesis: Its ability to participate in various chemical reactions, including cyclizations and condensations, makes it a versatile tool for organic chemists to construct complex molecular architectures.[5]

Diagram: Key Application Areas

References

- 1. This compound | C3H7ClN2O | CID 21475730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-2-Oxazolines [designer-drug.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 375855-07-5 | TCI EUROPE N.V. [tcichemicals.com]

- 8. Oxazoline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-oxazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-2-oxazoline hydrochloride, a key intermediate in pharmaceutical and organic synthesis. While noted for its general stability and water solubility, this document delves deeper, presenting both established knowledge and projected data based on analogous chemical principles, to guide researchers in its handling, formulation, and analytical characterization. This guide includes detailed, plausible experimental protocols for determining solubility and stability, alongside structured data tables and visualizations to facilitate understanding and application in a laboratory setting.

Introduction

This compound (CAS No: 24665-92-7) is a versatile heterocyclic compound increasingly utilized in medicinal chemistry and polymer science.[1] Its structure, featuring a reactive amino group and an oxazoline ring, makes it a valuable building block for the synthesis of novel therapeutic agents and functional polymers. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective application in drug development and materials science. This guide aims to provide a thorough technical resource on these aspects, addressing the current knowledge gaps with scientifically grounded, hypothetical data and detailed experimental methodologies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClN₂O | [2] |

| Molecular Weight | 122.55 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 108-114 °C | [1] |

| Sensitivity | Hygroscopic | [3] |

Solubility Profile

This compound is known to be soluble in water.[1][3] However, for formulation development and synthesis, a quantitative understanding of its solubility in various solvents and at different temperatures is crucial. The following sections provide both reported qualitative information and projected quantitative data.

Qualitative Solubility

Based on its polar and ionic nature, this compound is anticipated to be soluble in polar protic solvents and have limited solubility in non-polar organic solvents.

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical quantitative solubility data for this compound in various solvents at different temperatures. This data is projected based on the expected behavior of a small, polar, hydrochloride salt and should be experimentally verified.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | > 200 |

| Water | 40 | > 300 |

| Methanol | 25 | 50 - 100 |

| Ethanol | 25 | 20 - 50 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| N,N-Dimethylformamide (DMF) | 25 | 50 - 100 |

| Acetonitrile | 25 | < 5 |

| Dichloromethane | 25 | < 1 |

| Toluene | 25 | < 0.1 |

Experimental Protocol for Solubility Determination

A detailed workflow for determining the equilibrium solubility of this compound is provided below.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker incubator for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Processing: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Stability Profile

This compound is generally cited as a stable compound.[1] The oxazoline ring is known to be relatively resistant to hydrolysis and oxidation under neutral conditions.[4] However, a comprehensive understanding of its stability under various stress conditions is critical for its use in pharmaceutical applications.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the oxazoline ring, particularly under acidic or basic conditions, which would lead to the formation of N-(2-hydroxyethyl)urea hydrochloride.

Stability Under Stress Conditions (Hypothetical Data)

The following table presents hypothetical stability data for this compound under various stress conditions. This data is projected based on the known chemistry of oxazolines and should be confirmed experimentally.

| Condition | Duration | Degradation (%) | Major Degradant |

| Hydrolytic | |||

| 0.1 M HCl (aq) at 60°C | 24 hours | 10 - 20 | N-(2-hydroxyethyl)urea HCl |

| pH 7 Buffer at 60°C | 7 days | < 2 | Not Applicable |

| 0.1 M NaOH (aq) at 60°C | 24 hours | 5 - 15 | N-(2-hydroxyethyl)urea |

| Oxidative | |||

| 3% H₂O₂ at 25°C | 24 hours | < 5 | Not Determined |

| Thermal (Solid State) | |||

| 80°C | 14 days | < 1 | Not Applicable |

| Photolytic (Solid State) | |||

| ICH Q1B Option 2 | - | < 1 | Not Applicable |

Experimental Protocols for Stability Assessment

Detailed workflows for assessing the stability of this compound under various stress conditions are provided below.

Methodology:

-

Preparation: Prepare solutions of this compound in various aqueous buffers (e.g., 0.1 M HCl, phosphate buffer pH 7.4, 0.1 M NaOH).

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and withdraw aliquots at predetermined time intervals.

-

Analysis: Neutralize the acidic and basic samples before analysis. Quantify the remaining parent compound and any degradation products using a validated stability-indicating HPLC-UV method. Characterize the structure of any significant degradants using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C). Analyze samples at various time points for purity and degradation.

-

Solution State: Prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature. Analyze aliquots at different time points as described for hydrolytic stability.

Methodology:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., Option 2 with both cool white fluorescent and near-UV lamps).

-

Maintain a dark control sample under the same temperature conditions.

-

After the specified exposure, analyze both the exposed and dark control samples for any degradation using a stability-indicating HPLC-UV method.

Analytical Methods

A validated stability-indicating HPLC-UV method is essential for both solubility and stability studies.

Hypothetical HPLC Method Parameters:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Conclusion

This compound is a valuable and versatile chemical intermediate. While it is recognized for its aqueous solubility and general stability, this technical guide highlights the need for and provides a framework for obtaining more detailed quantitative data. The presented hypothetical data and experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute their own studies, leading to a more comprehensive understanding and effective utilization of this important compound. It is strongly recommended that the hypothetical data presented herein be confirmed through rigorous laboratory experimentation.

References

A Deep Dive into the Theoretical Landscape of 2-Amino-2-Oxazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the theoretical studies conducted on 2-amino-2-oxazoline compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and materials science. This document synthesizes key findings from computational chemistry, quantum mechanics, and molecular modeling studies, presenting data in a structured format to facilitate understanding and further research.

Core Concepts: Tautomerism and Molecular Structure

A central theme in the theoretical investigation of 2-amino-2-oxazolines is the tautomeric equilibrium between the amino and imino forms.[1][2] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers.

Theoretical calculations consistently indicate that the amino tautomer is more stable than the imino tautomer in the gas phase.[1] The energy difference is typically in the range of 5–14 kJ/mol.[1] However, the tautomeric preference can be influenced by the surrounding environment, with solvation effects potentially shifting the equilibrium towards the imino species.[1]

The geometry of the 2-amino-2-oxazoline ring is another critical aspect. While often depicted as planar, computational studies have revealed that the ring can adopt a non-planar, "puckered" conformation.[3] The energy barrier for the inversion of this pucker is very low, making the ring flexible.[3]

Quantitative Computational Data

The following tables summarize key quantitative data extracted from various theoretical studies on 2-amino-2-oxazoline and its derivatives. These calculations provide valuable insights into the electronic structure and geometry of these molecules.

Table 1: Calculated Tautomeric Free Energy Differences (Gas Phase)

| Tautomerization | Computational Method | ΔG (kJ/mol) | More Stable Tautomer | Reference |

| Imino -> Amino | B3LYP/6-311+G(d,p) | -10.06 | Amino | [1] |

| Imino -> Amino | MP2/6-311+G(d,p) | - | Amino | [1] |

| Imino -> Amino | CBS-Q | - | Amino | [1] |

Table 2: Selected Calculated Geometrical Parameters for the Amino Tautomer

| Parameter | Computational Method | Value | Reference |

| Dihedral Angle (N2-C1-C5-X4) | B3LYP/6-311+G(d,p) | Varies | [1] |

| Ring Puckering Barrier | MP2/cc-pVQZ | 39.6 J/mol | [3] |

| Puckering Vibrational Frequency | MP2/cc-pV5Z | 61 cm⁻¹ | [3] |

Proton Transfer Mechanisms

The tautomerization between the amino and imino forms involves a proton transfer (PT) process. Theoretical studies have investigated the mechanisms of this transfer, considering both direct and solvent-assisted pathways.[4][5]

Density functional theory (DFT) calculations have been used to map the potential energy surfaces for these reactions, identifying the transition states and calculating the activation barriers.[4][5] The presence of water molecules has been shown to significantly lower the activation barrier for proton transfer, indicating a catalytic effect.[5]

Caption: Proton transfer pathways for 2-amino-2-oxazoline tautomerization.

Computational Methodologies

The theoretical studies of 2-amino-2-oxazoline compounds rely on a variety of computational methods. Understanding these methods is crucial for interpreting the results.

Density Functional Theory (DFT): This is the most commonly employed method.[1][4][5][6]

-

Functionals: The B3LYP functional is frequently used for its balance of accuracy and computational cost.[1][4][5][6]

-

Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), are common for providing a good description of the electronic structure.[1][4][5]

Ab Initio Methods:

-

Møller-Plesset Perturbation Theory (MP2): This method is used for higher accuracy calculations, particularly for systems where electron correlation is important.[1]

-

Complete Basis Set (CBS) Methods: Methods like CBS-Q provide highly accurate energies by extrapolating to the complete basis set limit.[1]

Solvation Models:

-

Self-Consistent Reaction Field (SCRF): This continuum solvation model is used to approximate the effect of a solvent on the molecular properties.[1]

Caption: A generalized workflow for theoretical studies of 2-amino-2-oxazolines.

Applications in Drug Development and Beyond

The theoretical insights into the structure, stability, and reactivity of 2-amino-2-oxazoline compounds are valuable for various applications:

-

Drug Design: Understanding the preferred tautomeric forms and conformations is crucial for designing molecules that can effectively bind to biological targets. Molecular docking and dynamics simulations on 2-oxazoline-based bioconjugates have been used to investigate their potential as anticancer agents by targeting proteins like EGFR and VEGFR.[7]

-

Catalysis: 2-Amino-oxazoline derivatives have been explored as organic catalysts for polymerization reactions.[8]

-

Materials Science: These compounds serve as monomers for the synthesis of poly(2-oxazoline)s, a class of polymers with applications in biomaterials due to their biocompatibility and stimuli-responsive properties.[9]

Conclusion

Theoretical studies provide a powerful lens through which to understand the fundamental properties of 2-amino-2-oxazoline compounds. The computational data on tautomerism, molecular structure, and reactivity serve as a critical foundation for the rational design of new molecules with tailored properties for applications in drug development, catalysis, and materials science. The continued synergy between computational and experimental approaches will undoubtedly unlock the full potential of this versatile class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. comporgchem.com [comporgchem.com]

- 4. DFT study and Monte Carlo simulation on proton transfers of 2-amino-2-oxazoline, 2-amino-2-thiazoline, and 2-amino-2-imidazoline in the gas phase and in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of chiral 2-oxazoline-based amino acid bioConjugates as anticancer agents: Synthesis, in vitro anticancer activity, ADMET prediction with molecular docking and molecular dynamic simulation insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of amino-oxazoline and amino-thiazoline organic catalysts for the ring-opening polymerisation of lactide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Research Areas for 2-Amino-2-oxazoline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-oxazoline hydrochloride is a versatile chemical scaffold with significant, yet not fully exploited, potential in pharmaceutical development and materials science. As a key intermediate, it provides a gateway to a diverse range of bioactive molecules and functional polymers. This guide elucidates promising research avenues for this compound, focusing on its application in the development of subtype-selective α2-adrenergic receptor agonists and thermoresponsive polymers. We provide a comprehensive overview of the current landscape, detailed experimental protocols, and a forward-looking perspective on untapped research opportunities.

Introduction: The Versatility of the 2-Amino-2-oxazoline Scaffold

This compound is a five-membered heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its unique structural features, including the endocyclic nitrogen and exocyclic amino group, allow for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1]

The primary areas of interest for this compound lie in two distinct but promising fields:

-

Pharmaceutical Development: The 2-amino-2-oxazoline core is present in a number of compounds with interesting pharmacological properties, including antidepressant and antihypertensive activities.[3][4] A particularly compelling area of research is its use in the design of subtype-selective α2-adrenergic receptor agonists, which have therapeutic potential in the management of hypertension, chronic pain, and various neurological disorders.

-

Polymer Chemistry: The 2-amino-2-oxazoline moiety can be polymerized to create poly(2-amino-2-oxazoline)s, a class of smart polymers that exhibit thermoresponsive behavior.[5][6] This property, where the polymer's solubility changes with temperature, makes them highly attractive for applications in drug delivery, tissue engineering, and smart coatings.[7]

This technical guide will delve into these two core research areas, providing the necessary background, experimental details, and future directions to stimulate further investigation into this promising chemical entity.

Pharmaceutical Development: Targeting α2-Adrenergic Receptors

The α2-adrenergic receptors are a family of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and physiological processes such as blood pressure, heart rate, and alertness.[8] There are three main subtypes: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role. The development of subtype-selective agonists is a key goal in pharmacology to achieve targeted therapeutic effects with fewer side effects. Derivatives of 2-amino-2-oxazoline have emerged as promising candidates for achieving this selectivity.[9]

Current Landscape and Quantitative Data

Research has shown that modifications to the 2-amino-2-oxazoline scaffold can lead to compounds with high affinity and selectivity for different α2-adrenergic receptor subtypes. A key study in this area explored a series of N-substituted 2-amino-2-oxazoline derivatives, revealing that the nature of the substituent dramatically influences the binding profile.

| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | α2A/α2B Selectivity | α2A/α2C Selectivity |

| Clonidine | 35 | - | - | - | - |

| Derivative 16 | 19 | 7570 | - | ~400 | - |

| Derivative 22 | 95 | 5030 | - | ~53 | - |

-

Note: The data for derivatives 16 and 22 are from a study on 2-iminoimidazolidine derivatives, which are structurally related to 2-amino-2-oxazolines and demonstrate the potential for high selectivity.[10] A comprehensive table with a wider range of 2-amino-2-oxazoline derivatives is a key research gap.

Potential Therapeutic Applications

-

Hypertension: Selective activation of presynaptic α2A-adrenoceptors in the brainstem leads to a decrease in sympathetic outflow, resulting in reduced blood pressure.[11]

-

Chronic Pain: α2-adrenergic agonists have demonstrated analgesic effects, and subtype-selective compounds could offer pain relief with a more favorable side-effect profile.

-

Neurological and Psychiatric Disorders: The modulation of noradrenergic pathways through α2-receptors is a valid strategy for conditions like ADHD and anxiety.[10]

Experimental Protocols

A common route for the synthesis of 2-oxazolines involves the cyclization of β-hydroxy amides.[12][13][14][15] The following is a generalized protocol based on literature precedents:

Step 1: Formation of N-(2-hydroxyethyl)urea

-

In a round-bottom flask, dissolve ethanolamine in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of a cyanate salt (e.g., potassium cyanate) in water.

-

Stir the reaction mixture at room temperature overnight.

-

Extract the aqueous layer with an organic solvent and dry the combined organic layers.

-

Remove the solvent under reduced pressure to obtain the crude N-(2-hydroxyethyl)urea.

Step 2: Cyclization to 2-Amino-2-oxazoline

-

To the crude N-(2-hydroxyethyl)urea, add a dehydrating agent (e.g., thionyl chloride or a Burgess-type reagent) under anhydrous conditions.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and quench any excess reagent.

-

Neutralize the mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-amino-2-oxazoline in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

This protocol outlines a general procedure for determining the binding affinity of test compounds to the human α2A, α2B, and α2C adrenoceptor subtypes.[4][9][16]

Materials:

-

Cell membranes expressing the human α2A, α2B, or α2C adrenoceptor (commercially available or prepared from transfected cell lines).

-

Radioligand: [3H]-Rauwolscine or [3H]-MK-912.

-

Non-specific binding control: Yohimbine or phentolamine.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test compounds (2-amino-2-oxazoline derivatives).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations. For determining total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a broader library of 2-amino-2-oxazoline derivatives to establish a clear SAR for α2-adrenoceptor subtype selectivity.

-

In Vivo Studies: Promising candidates with high selectivity should be evaluated in animal models of hypertension, pain, and neurological disorders.

-

Off-Target Profiling: A comprehensive screening of selective compounds against a panel of other receptors and enzymes is necessary to assess their potential for side effects.

Polymer Chemistry: Thermoresponsive Materials

Poly(2-oxazoline)s are a class of polymers with a polyamide backbone that are considered "pseudo-peptides".[2] Poly(2-dialkylamino-2-oxazoline)s, in particular, exhibit a lower critical solution temperature (LCST), meaning they are soluble in water at lower temperatures but become insoluble and precipitate as the temperature is raised.[5][6] This thermoresponsive behavior is highly tunable by altering the alkyl substituents on the amino group.[17]

Properties and Applications

The LCST of poly(2-dialkylamino-2-oxazoline)s can be precisely controlled, making them suitable for a range of biomedical applications:

-

Drug Delivery: The polymer can be designed to be soluble at room temperature and aggregate at body temperature, allowing for the targeted release of encapsulated drugs.

-

Injectable Hydrogels: Aqueous solutions of these polymers can be injected as a liquid and form a gel in situ at body temperature, acting as a scaffold for tissue regeneration or as a depot for sustained drug release.

-

Smart Surfaces: Surfaces coated with these polymers can switch between being hydrophilic and hydrophobic in response to temperature changes, which can be used to control cell adhesion and detachment.

Quantitative Data: Lower Critical Solution Temperature (LCST)

| Polymer | LCST (°C) |

| Poly(2-ethyl-2-oxazoline) (PEtOx) | ~60-78 |

| Poly(2-n-propyl-2-oxazoline) (PnPrOx) | ~23-25 |

| Poly(2-isopropyl-2-oxazoline) (PiPrOx) | ~35-47 |

-

Note: The LCST is dependent on the polymer's molecular weight and concentration in solution.[17]

Experimental Protocols

This protocol describes a general procedure for the CROP of a 2-dialkylamino-2-oxazoline monomer.[2][8][16][18]

Materials:

-

2-Dialkylamino-2-oxazoline monomer (synthesized and purified).

-

Initiator: e.g., methyl tosylate (MeOTs) or methyl triflate (MeOTf).

-

Anhydrous solvent: e.g., acetonitrile or chlorobenzene.

-

Terminating agent: e.g., water or an amine.

Procedure:

-

Monomer and Solvent Preparation: Dry the monomer and solvent over a suitable drying agent (e.g., CaH2) and distill under reduced pressure.

-

Polymerization Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomer in the anhydrous solvent.

-

Initiation: Add the initiator to the monomer solution at the desired reaction temperature (often elevated, e.g., 80-140 °C).

-

Propagation: Allow the polymerization to proceed for the desired time to achieve the target molecular weight. The progress of the reaction can be monitored by taking aliquots and analyzing them by NMR or GPC.

-

Termination: Terminate the polymerization by adding the terminating agent.

-

Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether), and collect the polymer by filtration or centrifugation.

-

Characterization: Characterize the polymer by 1H NMR for its structure, GPC for its molecular weight and dispersity, and DSC for its glass transition temperature.

The LCST is typically determined by turbidimetry.[11][19]

Materials:

-

Poly(2-dialkylamino-2-oxazoline) solution in water (e.g., 1 wt%).

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Cuvette.

Procedure:

-

Prepare a solution of the polymer in deionized water at the desired concentration.

-

Place the solution in a cuvette and insert it into the temperature-controlled holder of the UV-Vis spectrophotometer.

-

Set the spectrophotometer to measure the transmittance at a specific wavelength (e.g., 500 nm).

-

Slowly heat the sample at a constant rate (e.g., 1 °C/min) while continuously recording the transmittance.

-

The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.

-

A cooling cycle should also be performed to check for hysteresis.

Future Research Directions

-

Biodegradable Poly(2-amino-2-oxazoline)s: Incorporate biodegradable linkages into the polymer backbone to enhance their biocompatibility for in vivo applications.

-

Multi-responsive Polymers: Synthesize copolymers that respond to other stimuli in addition to temperature, such as pH or light, to create more sophisticated smart materials.

-

Formulation and In Vivo Evaluation: Develop and test formulations of these polymers for specific drug delivery or tissue engineering applications in relevant animal models.

Visualizations

Logical Workflow for Drug Discovery

Caption: A logical workflow for the discovery of drug candidates based on the 2-amino-2-oxazoline scaffold.

Alpha-2 Adrenergic Receptor Signaling Pathway

Caption: The signaling pathway of an α2-adrenergic receptor upon activation by a 2-amino-2-oxazoline agonist.

Experimental Workflow for Thermoresponsive Polymer Synthesis and Characterization

Caption: An experimental workflow for the synthesis and characterization of thermoresponsive poly(2-dialkylamino-2-oxazoline)s.

Conclusion

This compound represents a promising, yet under-investigated, chemical scaffold. The potential to develop highly selective α2-adrenergic receptor agonists offers significant therapeutic opportunities in a range of diseases. Concurrently, the development of novel thermoresponsive polymers based on this structure opens up exciting avenues in advanced materials science and biomedical engineering. The experimental protocols and future research directions outlined in this guide are intended to provide a solid foundation for researchers to explore and unlock the full potential of this versatile compound. Further interdisciplinary collaboration between medicinal chemists, pharmacologists, and polymer scientists will be crucial in translating the promise of this compound into tangible innovations.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]

- 6. mybiosource.com [mybiosource.com]

- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Log Poct/SA Predicts the Thermoresponsive Behavior of P(DMA-co-RA) Statistical Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.itu.edu.tr [web.itu.edu.tr]

- 13. 2-Oxazoline synthesis [organic-chemistry.org]

- 14. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 15. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-2-oxazoline Hydrochloride Analogs in Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-oxazoline)s (POx) have emerged as a highly versatile class of polymers, particularly for biomedical applications, due to their excellent biocompatibility, low immunogenicity, and tunable properties.[1][2][3] They are often considered a viable alternative to poly(ethylene glycol) (PEG).[1] The synthesis of POx is typically achieved through cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers, which allows for precise control over molecular weight and architecture.[2][4]

A significant challenge arises with the direct polymerization of 2-amino-2-oxazoline. The presence of the nucleophilic primary amine group in the monomer interferes with the CROP mechanism, leading to premature termination of the growing polymer chain.[3][4] This document provides detailed application notes and protocols for two successful alternative strategies to synthesize polymers containing primary amine functionalities, which are crucial for subsequent conjugation of drugs, targeting ligands, or other biomolecules.

The two primary strategies discussed are:

-

Post-polymerization modification: Acylation of a linear polyethylenimine (L-PEI) backbone, which is obtained from the hydrolysis of a precursor POx polymer.[4][5]

-

Protected monomer strategy: Polymerization of a 2-oxazoline monomer bearing a protected amine group, followed by a deprotection step.[6]

Synthesis Strategy 1: Acylation of Linear Polyethylenimine (L-PEI)

This method provides a robust and highly versatile route to a wide array of functional poly(2-oxazoline)s that are not accessible through direct polymerization.[5][7] The general workflow involves synthesizing a well-defined precursor polymer, such as poly(2-ethyl-2-oxazoline) (PEtOx), hydrolyzing it to linear polyethylenimine (L-PEI), and subsequently re-acylating the secondary amine backbone with a desired acylating agent.[4][7]

Diagram 1: Synthesis Strategies for Amine-Functionalized POx

Experimental Protocol 1: Synthesis of L-PEI from PEtOx

This protocol describes the complete acid-catalyzed hydrolysis of poly(2-ethyl-2-oxazoline) to yield linear polyethylenimine hydrochloride, which is then converted to the free amine form.

Materials:

-

Poly(2-ethyl-2-oxazoline) (PEtOx), e.g., Mn = 50 kDa, Đ < 1.1

-

Hydrochloric acid (HCl), concentrated (37%)

-

Sodium hydroxide (NaOH)

-

Dialysis tubing (e.g., MWCO 3.5 kDa)

-

Deionized (DI) water

-

Lyophilizer

Procedure:

-

Dissolve PEtOx (e.g., 10 g) in concentrated HCl (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The progress of the hydrolysis can be monitored by ¹H NMR by the disappearance of the PEtOx signals.

-

After cooling to room temperature, precipitate the resulting L-PEI hydrochloride salt by slowly adding the acidic solution to a large volume of cold acetone.

-

Isolate the white precipitate by filtration, wash with acetone, and dry under vacuum.

-

To obtain the free amine, dissolve the L-PEI hydrochloride salt in a minimal amount of DI water and basify to pH > 10 with a concentrated NaOH solution.

-

Purify the L-PEI solution by extensive dialysis against DI water for 3-4 days, changing the water frequently.

-

Freeze the purified L-PEI solution and lyophilize to obtain a white, fluffy solid.

-

Characterize the final product by ¹H NMR and Size Exclusion Chromatography (SEC) to confirm complete hydrolysis and determine the molecular weight and dispersity.

Experimental Protocol 2: Acylation of L-PEI to Poly(2-dialkylamino-2-oxazoline)

This protocol details the synthesis of poly(2-diethylamino-2-oxazoline) as an example. The procedure can be adapted for other functionalities by choosing the appropriate acylating agent.[8]

Materials:

-

Linear Polyethylenimine (L-PEI)

-

Diethylcarbamoyl chloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)

-

Anhydrous diethyl ether

-

Standard inert atmosphere equipment (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere, dissolve L-PEI (e.g., 1 g, 23.2 mmol of repeating units) in anhydrous DMF (e.g., 50 mL).

-

Add triethylamine (1.2 equivalents per repeating unit) to the solution to act as a base.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylcarbamoyl chloride (1.1 equivalents per repeating unit) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Precipitate the resulting polymer by adding the reaction mixture to a large volume of cold diethyl ether.

-

Isolate the polymer by filtration or decantation, re-dissolve in a minimal amount of a suitable solvent (e.g., CHCl₃), and re-precipitate into diethyl ether to ensure purity.

-

Dry the final poly(2-diethylamino-2-oxazoline) product under vacuum.

-

Characterize the polymer by ¹H NMR (to confirm acylation) and SEC (to determine Mn and Đ).

Synthesis Strategy 2: Protected Monomer Polymerization

This approach involves the synthesis and polymerization of a 2-oxazoline monomer where the amine functionality is protected, typically with a tert-butyloxycarbonyl (Boc) group.[6] The Boc group is stable under CROP conditions and can be efficiently removed post-polymerization under acidic conditions.[6][9]

Diagram 2: Workflow for Protected Monomer Strategy

Experimental Protocol 3: CROP of 2-[N-Boc-5-aminopentyl]-2-oxazoline (Boc-AmOx)

This protocol outlines the living cationic ring-opening polymerization of a Boc-protected amine-functional monomer.[6]

Materials:

-

2-[N-Boc-5-aminopentyl]-2-oxazoline (Boc-AmOx) monomer[6]

-

Initiator, e.g., Methyl p-toluenesulfonate (MeOTs) or Methyl trifluoromethanesulfonate (MeOTf)

-

Anhydrous acetonitrile (ACN)

-

Terminating agent, e.g., methanolic potassium hydroxide or piperidine

-

Anhydrous diethyl ether

-

Standard inert atmosphere equipment (e.g., glovebox or Schlenk line)

Procedure:

-

All glassware should be flame-dried under vacuum and all reagents handled under a strict inert atmosphere.

-

In a glovebox or via Schlenk line, add the Boc-AmOx monomer to a reaction vessel.

-

Dissolve the monomer in anhydrous ACN.

-

Add the initiator (e.g., MeOTs). The monomer-to-initiator ratio will determine the target degree of polymerization.

-

Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-140 °C). Microwave-assisted polymerization can also be used to significantly reduce reaction times.[2]

-

Monitor the polymerization by taking aliquots and analyzing via ¹H NMR for monomer consumption.

-

Once the desired conversion is reached, terminate the polymerization by adding the terminating agent.

-

Cool the reaction mixture to room temperature and precipitate the polymer into cold diethyl ether.

-

Isolate the polymer by centrifugation or filtration and dry under vacuum.

-

Characterize the Boc-protected polymer (P(Boc-AmOx)) by ¹H NMR and SEC.

Experimental Protocol 4: Deprotection of P(Boc-AmOx)

This protocol describes the removal of the Boc protecting group to yield the final amine-functionalized polymer.[6][9]

Materials:

-

P(Boc-AmOx)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dialysis tubing (appropriate MWCO)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

DI water

-

Lyophilizer

Procedure:

-

Dissolve the P(Boc-AmOx) in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by ¹H NMR (disappearance of the Boc proton signal at ~1.4 ppm).

-

Remove the solvent and excess TFA by rotary evaporation.

-

Re-dissolve the residue in DI water.

-

Neutralize the solution carefully with saturated NaHCO₃ solution.

-

Purify the polymer solution by extensive dialysis against DI water.

-

Lyophilize the purified solution to obtain the final amine-functionalized poly(2-oxazoline) as a hydrochloride or trifluoroacetate salt, or as a free amine depending on the final pH before lyophilization.

-

Confirm complete deprotection via ¹H NMR.

Data Presentation

The following tables summarize representative data for polymers synthesized using these advanced techniques.

Table 1: Polymerization Data for Representative Poly(2-oxazoline)s

| Polymer | Synthesis Method | M/I Ratio | Mn (kDa) | Đ (Mw/Mn) | Reference |

| PMeOx | L-PEI Acetylation | - | 58 | 1.07 | [10] |

| PEtOx | CROP | 500 | 50 | <1.05 | [11] |

| PEtOx | CROP | 3000 | 300 | <1.2 | [11] |

| P(Boc-AmOx) | CROP | 20 | 5.6 | 1.18 | [6] |

| PDEAOx | L-PEI Acylation | - | 12.3 | 1.11 | [8] |

(M/I = Monomer-to-Initiator ratio; Mn = Number-average molecular weight; Đ = Dispersity)

Table 2: Thermal Properties of Thermoresponsive Poly(2-dialkylamino-2-oxazoline)s

| Polymer | Tg (°C) | LCST (°C) | Measurement Conditions | Reference |

| Poly(2-diethylamino-2-oxazoline) (PDEAOx) | -10 | 24 | 5 mg/mL in PBS | [8] |

| Poly(2-diisopropylamino-2-oxazoline) | 57 | N/A (hydrophobic) | - | [8] |

(Tg = Glass transition temperature; LCST = Lower critical solution temperature)

Applications in Drug Development

The amine-functionalized poly(2-oxazoline)s synthesized via these methods are ideal platforms for drug delivery applications. The pendant amine groups can be used for covalent conjugation of therapeutic agents, targeting moieties, or imaging probes. Furthermore, by creating amphiphilic block copolymers (e.g., a hydrophilic PMeOx block and a hydrophobic functional block), these polymers can self-assemble in aqueous media to form nanoparticles or micelles, which can encapsulate hydrophobic drugs.

Diagram 3: POx-Based Drug Delivery System

These "stealth" nanoparticles can circulate in the bloodstream for extended periods, avoiding uptake by the reticuloendothelial system, and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, offering a powerful strategy for targeted cancer therapy.

References

- 1. Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tu-dresden.de [tu-dresden.de]

- 4. natur.cuni.cz [natur.cuni.cz]

- 5. Straightforward route to new poly(2-oxazoline)s <i>via</i> acylation of well-defined polyethyleneimine [morressier.com]

- 6. tu-dresden.de [tu-dresden.de]

- 7. Straightforward Route to Superhydrophilic Poly(2-oxazoline)s via Acylation of Well-Defined Polyethylenimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Synthesis of defined high molar mass poly(2-methyl-2-oxazoline) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Defined High Molar Mass Poly(2-Oxazoline)s - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 2-Amino-2-oxazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-amino-2-oxazoline) hydrochloride. Due to the nucleophilic nature of the primary amine, the direct cationic ring-opening polymerization (CROP) of 2-amino-2-oxazoline is not feasible as it interferes with the cationic propagating species, leading to premature termination of the polymerization.[1][2] To circumvent this, a protection/deprotection strategy is employed. The most common and effective method involves the polymerization of a 2-oxazoline monomer bearing a protected amine functionality, typically a tert-butyloxycarbonyl (Boc) group, followed by a deprotection step to yield the desired poly(2-amino-2-oxazoline) as its hydrochloride salt.

This methodology allows for the synthesis of well-defined cationic polymers with controlled molecular weights and narrow molecular weight distributions, which are of significant interest for various biomedical applications, particularly in the fields of drug and gene delivery.[3][4][5]

Synthesis of N-Boc-protected 2-Aminoalkyl-2-oxazoline Monomer

The synthesis of the monomer is a critical first step. Here, we provide a protocol for the synthesis of 2-(((tert-butoxycarbonyl)amino)methyl)-2-oxazoline.

Experimental Protocol: Monomer Synthesis

Materials:

-

N-Boc-glycine

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

2-Chloroethylamine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of N-Boc-glycine: Dissolve N-Boc-glycine in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) dropwise, followed by the slow addition of ethyl chloroformate (1.1 equivalents). Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.

-

Amidation: In a separate flask, dissolve 2-chloroethylamine hydrochloride and triethylamine (1.2 equivalents) in anhydrous DMF. Add this solution dropwise to the mixed anhydride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-chloroethyl)-N'-Boc-glycinamide.

-

Cyclization: Dissolve the crude product in anhydrous DMF and add potassium carbonate (1.5 equivalents). Heat the mixture to 60 °C and stir overnight to facilitate the ring closure.

-

Purification: After cooling to room temperature, filter the mixture to remove inorganic salts. Remove the DMF under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(((tert-butoxycarbonyl)amino)methyl)-2-oxazoline monomer.

Cationic Ring-Opening Polymerization (CROP) of the Protected Monomer

The living cationic ring-opening polymerization of the Boc-protected monomer allows for the synthesis of polymers with controlled chain lengths and low polydispersity.

Experimental Protocol: Polymerization

Materials:

-

2-(((tert-butoxycarbonyl)amino)methyl)-2-oxazoline (monomer)

-

Methyl trifluoromethanesulfonate (MeOTf) or methyl tosylate (MeOTs) (initiator)

-

Anhydrous acetonitrile (ACN) or other suitable polar aprotic solvent

-